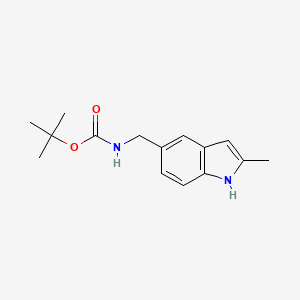![molecular formula C13H18F3N3O5S B1415328 Tert-Butyl 3-(Trifluoromethylsulfonyloxy)-4,5,6,8-Tetrahydropyrazolo[3,4-C]Azepine-7(1H)-Carboxylate CAS No. 1330765-12-2](/img/structure/B1415328.png)
Tert-Butyl 3-(Trifluoromethylsulfonyloxy)-4,5,6,8-Tetrahydropyrazolo[3,4-C]Azepine-7(1H)-Carboxylate
Übersicht
Beschreibung
The compound contains a tert-butyl group, which is a very bulky substituent used in chemistry for kinetic stabilization . It also contains a trifluoromethylsulfonyloxy group, which is a sulfonyl group with three fluorine atoms attached to the carbon .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tert-butyl group is generally quite stable but can undergo reactions like oxidation under certain conditions . The trifluoromethylsulfonyloxy group is a good leaving group and could be displaced by nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a tert-butyl group are often quite bulky and may have lower solubility in water compared to their non-tert-butylated counterparts .Wissenschaftliche Forschungsanwendungen
Synthesis of N-heterocycles via Sulfinimines
Chiral sulfinamides, including tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives, proving vital in creating structurally diverse N-heterocycles. This methodology facilitates the production of compounds that are integral to natural products and therapeutic applications, suggesting a potential relevance to the synthesis and applications of the specified compound (Philip et al., 2020).
Antioxidant Capacity and Mechanisms
Research into the antioxidant capacity of compounds, utilizing ABTS and PP decolorization assays, indicates diverse reaction pathways and the formation of specific adducts, which may be pertinent in understanding the antioxidant applications of related sulfonyloxy compounds (Ilyasov et al., 2020). Additionally, synthetic phenolic antioxidants' environmental occurrence, human exposure, and toxicity provide insights into the environmental impact and potential health implications of related compounds (Liu & Mabury, 2020).
Etherification and Catalysis
The etherification of glycerol with various alcohols and olefins, including tert-butyl alcohol, is explored in the context of producing glycerol ether products. This process, critical for understanding the etherification mechanisms and applications in biofuels and chemical synthesis, could relate to the synthesis or applications of the specified chemical compound (Palanychamy et al., 2022).
Environmental Behavior and Biodegradation
Reviews on the environmental behavior and biodegradation of compounds like MTBE highlight the challenges and methodologies for addressing pollution from synthetic chemicals. Insights from these studies could inform environmental management strategies for related sulfonyloxy compounds (Squillace et al., 1997).
Analytical Methods for Antioxidant Activity
The development and critical evaluation of analytical methods for determining antioxidant activity, including those based on chemical reactions and electrochemical (bio)sensors, provide a foundation for assessing the antioxidant properties of a wide range of compounds, potentially including the specified sulfonyloxy compound (Munteanu & Apetrei, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-(trifluoromethylsulfonyloxy)-4,5,6,8-tetrahydro-1H-pyrazolo[3,4-c]azepine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O5S/c1-12(2,3)23-11(20)19-6-4-5-8-9(7-19)17-18-10(8)24-25(21,22)13(14,15)16/h4-7H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLRKVZDTMXHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C1)NN=C2OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-Butyl 3-(Trifluoromethylsulfonyloxy)-4,5,6,8-Tetrahydropyrazolo[3,4-C]Azepine-7(1H)-Carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



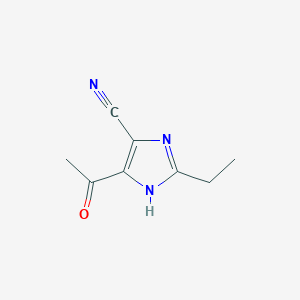
![tert-Butyl [1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1415248.png)
![N-[(2S,4R)-2-(3-Aminophenyl)tetrahydro-2h-pyran-4-yl]acetamide](/img/structure/B1415249.png)
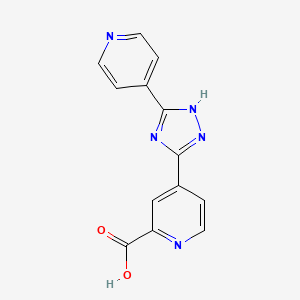
![4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine](/img/structure/B1415252.png)
![2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B1415253.png)
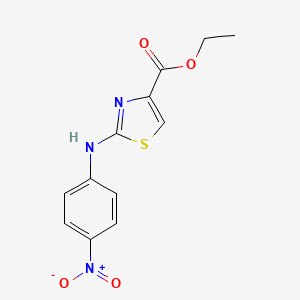
![[(3-Formyl-2h-chromen-4-yl)thio]acetic acid](/img/structure/B1415258.png)
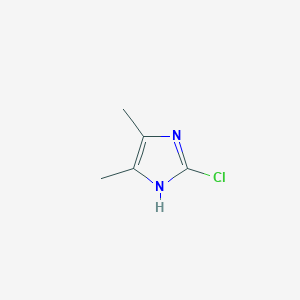
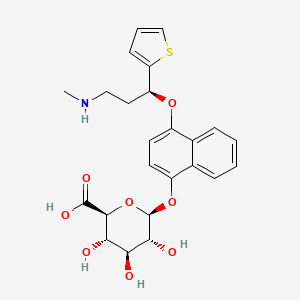
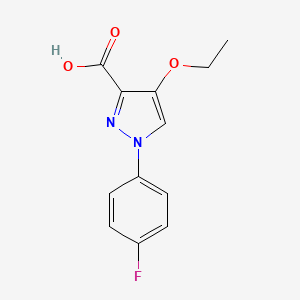

![3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1415265.png)
